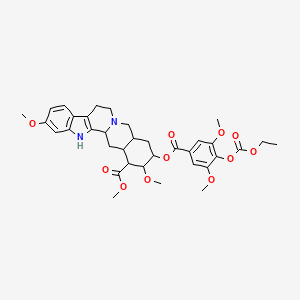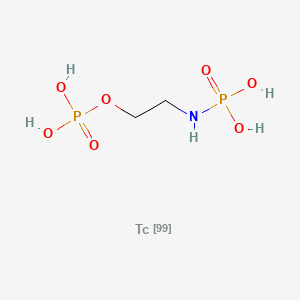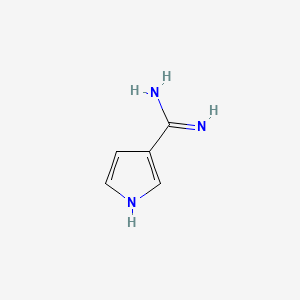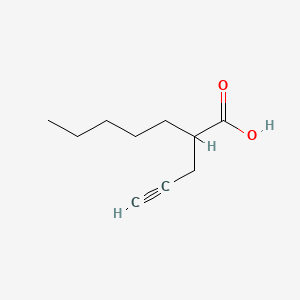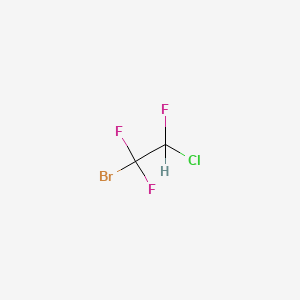
1-溴-2-氯-1,1,2-三氟乙烷
描述
Synthesis Analysis
1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as halothane, has been the subject of various synthetic routes. A notable method involves the reaction of aliphatic and aromatic thiols with halothane in the presence of sodium dithionite and sodium bicarbonate, illustrating its utility as a building block for fluorine compounds through organometallic and free radical reactions (Pustovit et al., 2010).
Molecular Structure Analysis
The molecular structure of halothane demonstrates intermolecular interactions and the role of fluorine substitution. An X-ray diffraction study revealed the crystal structure of halothane under pressure, showing dominant halogen...halogen and halogen...hydrogen interactions, providing insight into its vapor pressure characteristics compared to its hydrogenated analogue (Olejniczak et al., 2009).
Chemical Reactions and Properties
Halothane undergoes various chemical reactions, including photodissociation dynamics studied near 234 nm, revealing details about the C–Br and C–Cl bond scission. This is crucial for understanding its behavior in different chemical environments and its reactivity towards other compounds (Saha et al., 2013).
Physical Properties Analysis
The physical properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane, such as vapor pressure and intermolecular forces, are closely related to its molecular structure and halogen content. Studies on its molecular association provide insights into its vapor pressure characteristics and the effects of fluorine substitution on intermolecular interactions.
Chemical Properties Analysis
The chemical properties of halothane, including its reactivity and the formation of ionic fragments upon electron ionization, have been characterized in detail. Its reactions with neutral halothane to form ionized olefins and the subsequent fragmentation patterns offer a comprehensive view of its chemical behavior and potential applications in synthesis (Marotta et al., 2005).
科学研究应用
医药
1-溴-2-氯-1,1,2-三氟乙烷: , 也称为氟烷,主要用作全身麻醉剂 {svg_1}。 它在诱导和维持麻醉方面非常有效,并且不会增加唾液分泌,这对插管手术有利。 然而,由于其副作用,例如心律不规则、呼吸抑制和肝毒性,其使用量有所下降 {svg_2}.
环境科学
在环境科学中,氟烷被确定为臭氧层消耗的贡献者 {svg_3}。 它的挥发性以及结构中溴和氯的存在使其成为大气化学研究的关注点。
材料科学
该化合物的溶剂化性质已使用分子模拟和自由能模拟进行研究,特别是在极性水和甲醇中 {svg_4}。 这项研究有助于理解其在各种溶剂中的行为,这对材料科学应用至关重要。
分析化学
氟烷: 用于分析化学,因为它具有反应热化学数据。 NIST 化学手册提供了有关其反应、质谱和热化学数据的详细信息,这些数据对各种分析方法至关重要 {svg_5}.
有机合成
在有机合成中,氟烷用作含氟的结构单元。 它用于构建多功能材料和生物重要分子中发现的三氟甲基和二氟亚甲基基团 {svg_6}.
工业过程
氟烷的热物理性质对于工业应用至关重要。 它的沸点、熔点和临界温度对于涉及相变的过程尤为重要 {svg_7}.
药理学
在药理学方面,氟烷会影响脑组织中 5-羟色胺的合成,这与它的麻醉作用无关。 据信这种作用发生在色氨酸羟化酶步骤,这对理解神经递质通路很重要 {svg_8}.
生物化学
在生物化学中,该化合物与酶和神经递质的相互作用引起了人们的兴趣。 对其抑制 5-羟色胺合成的研究提供了对大脑内生化通路的见解 {svg_9}.
作用机制
Target of Action
1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as Halothane, is primarily used as an inhalation anesthetic . It targets the central nervous system, specifically the brain, to induce a state of anesthesia .
Mode of Action
Halothane reduces the blood pressure and frequently decreases the pulse rate and depresses respiration . It induces muscle relaxation and reduces pain sensitivity by altering tissue excitability . It does so by decreasing the extent of gap junction mediated cell-cell coupling and altering the activity of the channels that underlie the action potential .
Biochemical Pathways
In an effect believed to be independent of anesthesia, halothane inhibits the synthesis of 5-hydroxytryptamine (serotonin) in brain tissue, probably at the tryptophan hydroxylase step . This could potentially affect various biochemical pathways involving serotonin, a key neurotransmitter involved in mood regulation, sleep, and other neurological functions.
Pharmacokinetics
Halothane is metabolized in the liver by the CYP2E1 enzyme . The metabolites are excreted via the kidneys and respiratory system . The blood/gas partition coefficient of halothane is 2.4, indicating its moderate induction and recovery time .
Result of Action
The primary result of halothane’s action is the induction of a state of general anesthesia, characterized by loss of sensation, including pain, and a lack of awareness . This makes it useful for surgical procedures.
Action Environment
The efficacy and stability of halothane can be influenced by various environmental factors. For instance, it has been used in a study that combined molecular simulations with free energy simulations to study solvation of halothane in polarizable water and methanol . This suggests that the solvent environment could potentially influence the action of halothane.
安全和危害
生化分析
Biochemical Properties
1-Bromo-2-chloro-1,1,2-trifluoroethane plays a significant role in biochemical reactions, particularly as an inhalation anesthetic. It interacts with several enzymes and proteins, including tryptophan hydroxylase, which is involved in the synthesis of 5-hydroxytryptamine (serotonin) in brain tissue . The compound inhibits the synthesis of serotonin, likely at the tryptophan hydroxylase step, which can affect neurotransmission and mood regulation.
Cellular Effects
1-Bromo-2-chloro-1,1,2-trifluoroethane has notable effects on various cell types and cellular processes. It influences cell function by altering tissue excitability, reducing blood pressure, decreasing pulse rate, and depressing respiration . The compound induces muscle relaxation and reduces pain sensitivity by decreasing the extent of gap junction-mediated cell-cell coupling and altering the activity of ion channels that underlie the action potential . These effects are crucial for its use as an anesthetic.
Molecular Mechanism
At the molecular level, 1-Bromo-2-chloro-1,1,2-trifluoroethane exerts its effects through several mechanisms. It binds to and inhibits the activity of tryptophan hydroxylase, reducing serotonin synthesis . Additionally, it decreases the extent of gap junction-mediated cell-cell coupling and alters the activity of ion channels, leading to muscle relaxation and reduced pain sensitivity . The compound’s interaction with these biomolecules is essential for its anesthetic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-chloro-1,1,2-trifluoroethane change over time. The compound is relatively stable but can degrade under certain conditions, emitting toxic fumes of fluorine, chlorine, and bromine when heated to decomposition . Long-term exposure to the compound in in vitro or in vivo studies has shown potential hepatotoxicity and respiratory depression . These temporal effects are important considerations for its use in research and clinical settings.
Dosage Effects in Animal Models
The effects of 1-Bromo-2-chloro-1,1,2-trifluoroethane vary with different dosages in animal models. At low doses, the compound effectively induces anesthesia without significant adverse effects . At high doses, it can cause toxic effects, including hepatotoxicity and respiratory depression . These dosage-dependent effects are critical for determining safe and effective usage levels in clinical and research applications.
Metabolic Pathways
1-Bromo-2-chloro-1,1,2-trifluoroethane is metabolized in the liver, primarily by the enzyme CYP2E1 . The compound undergoes oxidative reactions, leading to the formation of trifluoroacetic acid and other metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential toxic effects.
Transport and Distribution
Within cells and tissues, 1-Bromo-2-chloro-1,1,2-trifluoroethane is transported and distributed through passive diffusion due to its high volatility and lipophilicity . The compound can cross cell membranes easily and accumulate in lipid-rich tissues, such as the brain and liver . This distribution pattern is crucial for its anesthetic effects and potential toxicity.
Subcellular Localization
1-Bromo-2-chloro-1,1,2-trifluoroethane localizes primarily in the cell membrane and lipid-rich organelles, such as the endoplasmic reticulum and mitochondria . Its localization affects its activity and function, particularly in altering ion channel activity and inhibiting enzyme function . Understanding its subcellular localization is vital for elucidating its mechanism of action and potential side effects.
属性
IUPAC Name |
1-bromo-2-chloro-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTODZKBBUMDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861887 | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354-06-3 | |
| Record name | 1-Bromo-2-chloro-1,1,2-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trifluoro-1-bromo-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: GYFXFFE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-chloro-1,1,2-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11Q6C1GL2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 1-Bromo-2-chloro-1,1,2-trifluoroethane when exposed to UV light?
A: When excited at specific UV wavelengths, 1-Bromo-2-chloro-1,1,2-trifluoroethane undergoes photodissociation, meaning it breaks down into smaller fragments. [, ] The specific products and their behavior depend on the wavelength used.
- At 157 nm: Both C-Cl and C-Br bonds break, with C-Cl bond rupture being favored. [] C-Br bond breaking occurs through two pathways: direct dissociation from an excited state and dissociation after internal conversion to a vibrationally excited ground state. []
- At 193 nm: Only C-Br bond rupture is observed, and it proceeds through direct dissociation from the excited state. []
Q2: How does the photodissociation of 1-Bromo-2-chloro-1,1,2-trifluoroethane differ from similar molecules?
A: Interestingly, the photodissociation of 1-Bromo-2-chloro-1,1,2-trifluoroethane shows some differences compared to its close relative, halothane. [] While both molecules undergo halogen atom release upon UV irradiation, the branching ratio for Br and Cl atom formation is different. In 1-Bromo-2-chloro-1,1,2-trifluoroethane, Br atom formation is preferred, contrasting with halothane where Cl atom formation dominates. []
Q3: What insights do vector correlation studies provide about the photodissociation of 1-Bromo-2-chloro-1,1,2-trifluoroethane?
A: Vector correlation studies, which analyze the orientation of the molecule and the exiting fragments, offer valuable information about the photodissociation process. [] In the case of 1-Bromo-2-chloro-1,1,2-trifluoroethane, these studies suggest that all photofragments (Br, Br*, and Cl) likely originate from a common excited state. [] Furthermore, the studies helped determine the angle between the transition dipole moment during photodissociation and the permanent dipole moment of the molecule to be 42 ± 15°. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



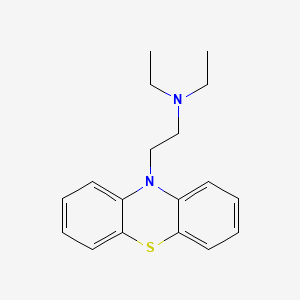
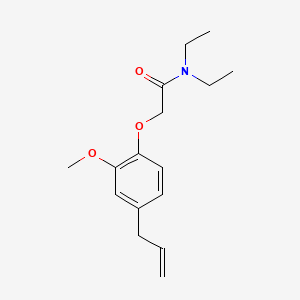
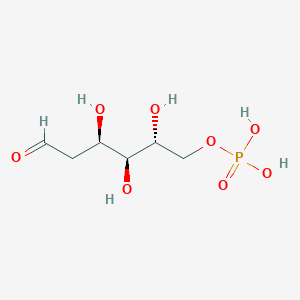
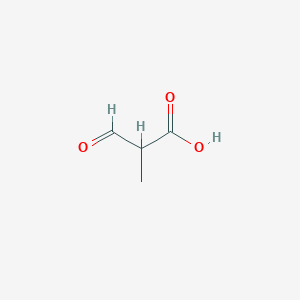

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)

